2-Methoxy-5-nitrothiophene

Übersicht

Beschreibung

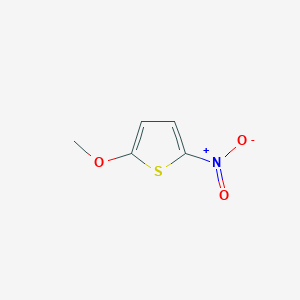

2-Methoxy-5-nitrothiophene is an organic compound with the chemical formula C5H5NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrothiophene typically involves the nitration of 2-methoxythiophene. This process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar nitration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The nitro group at the 5-position and methoxy group at the 2-position activate the thiophene ring toward SₙAr reactions. Key findings include:

-

Piperidine Reactions : Reactions with piperidine in methanol follow a two-step SₙAr mechanism:

-

Rate-limiting nucleophilic addition at the 2-position (methoxy substitution site).

-

Fast elimination of methoxide to form the final substitution product .

Observed second-order rate constants (k₁) range from 1.20 L·mol⁻¹·s⁻¹ (X = SO₂CH₃) to 0.00578 L·mol⁻¹·s⁻¹ (X = CONH₂) in methanol/acetonitrile mixtures .

-

-

Pyrrolidine Reactions : Similar reactivity trends occur with pyrrolidine. Rate constants increase with higher acetonitrile content in methanol mixtures due to reduced solvent polarity enhancing nucleophilicity :

| Solvent (% CH₃CN) | k₁ (L·mol⁻¹·s⁻¹) for X = NO₂ | k₁ (L·mol⁻¹·s⁻¹) for X = CN |

|---|---|---|

| 9% | 1.40 | 0.196 |

| 50% | 3.45 | 0.489 |

| 67% | 4.97 | 0.714 |

Substituent Effects on Reactivity

The 3-position substituent (X) significantly modulates electrophilicity:

-

Electrophilicity Parameters (E) : Determined via Mayr’s equation (log k = s(E + N)), E values span −21.33 (X = H) to −17.18 (X = SO₂CH₃), correlating linearly with Hammett σ constants (r² = 0.991) .

-

Activating vs. Deactivating Groups : Electron-withdrawing groups (e.g., SO₂CH₃) enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups (e.g., CONH₂) reduce it .

Solvent Effects

Reactivity trends in mixed solvents highlight:

-

Methanol-Acetonitrile Mixtures : Increasing acetonitrile (0–100%) raises k₁ by 3.5× for X = NO₂ due to higher nucleophilicity (N = 15.72–18.32) .

-

Dielectric Constant Impact : Low-polarity solvents favor faster SₙAr by weakening stabilization of the transition state’s charges .

Comparison with Analogues

-

2-Methoxy-5-methyl-3-nitrothiophene : Forms a Meisenheimer adduct with sodium methoxide 9× more stable than its non-methylated counterpart, attributed to methyl-induced charge delocalization .

-

2-Methoxy-3-nitrothiophene : Shows ~50% lower reactivity than 2-methoxy-5-nitrothiophene in methanol due to less effective nitro-group activation .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methoxy-5-nitrothiophene serves as an important intermediate in organic synthesis. It is often utilized in the preparation of various derivatives through electrophilic and nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Recent studies have highlighted the effectiveness of this compound in nucleophilic aromatic substitution (SNAr) reactions. For instance, a kinetic study demonstrated that the compound reacts with piperidine via an SNAr mechanism, where the initial nucleophilic addition step is rate-limiting. The reactions were observed to occur in different solvents, showcasing the compound's versatility in synthetic applications .

Synthesis of Schiff Bases

The compound can also be converted into Schiff bases, which are valuable in the synthesis of pharmaceuticals, including antibiotics and antitumor agents. These compounds have been shown to possess significant biological activities, making them crucial in drug development .

Medicinal Chemistry

This compound and its derivatives exhibit promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that nitrothiophenes, including this compound, display bactericidal and fungicidal properties. These activities are attributed to their ability to undergo nucleophilic attacks on microbial cells, leading to cell death . The compound has been studied for its potential efficacy against resistant bacterial strains, highlighting its relevance in treating infections .

Antitumor Properties

The compound's derivatives have been investigated for their antitumor activity. Studies suggest that certain modifications to the thiophene ring can enhance cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents .

Materials Science

In materials science, this compound is explored for its application in organic electronics.

Conductive Polymers

The incorporation of this compound into conductive polymers has shown promise for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes contribute to improved charge transport characteristics in these materials .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-nitrothiophene involves its interaction with nucleophiles through the SNAr mechanism. The methoxy group is displaced by a nucleophile, forming a zwitterionic intermediate. This intermediate then undergoes further reactions to yield the final product . The presence of the nitro group enhances the electrophilicity of the thiophene ring, facilitating these substitution reactions .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-3,5-dinitrothiophene: Similar in structure but contains an additional nitro group, which affects its reactivity and properties.

2-Bromo-5-nitrothiophene: Contains a bromine atom instead of a methoxy group, leading to different reactivity patterns.

Uniqueness: 2-Methoxy-5-nitrothiophene is unique due to the presence of both a methoxy and a nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .

Biologische Aktivität

2-Methoxy-5-nitrothiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxy group and a nitro group. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through various organic reactions, which often involve nucleophilic substitution mechanisms.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against several gram-negative bacteria, including:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

The mechanism of action is believed to involve activation by nitroreductases in bacterial cells, leading to bactericidal effects. Studies have shown that this compound interacts with cellular oxidative stress pathways, potentially altering enzyme activities that contribute to its antibacterial effects .

Efficacy Data

A recent study evaluated the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 10 |

| Shigella flexneri | 20 |

| Salmonella typhimurium | 25 |

These findings suggest that this compound is particularly effective against Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against species such as Candida and Cryptococcus neoformans. A study involving N-substituted derivatives of thiophene indicated that these compounds exhibited significant antifungal effects by inhibiting enzymes related to ergosterol biosynthesis, a crucial component of fungal cell membranes .

Antifungal Efficacy Data

The antifungal activity of derivatives based on the thiophene structure is shown in the following table:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Cryptococcus neoformans | 25 |

| Candida tropicalis | 50 |

The data indicates that while the compound shows promise as an antifungal agent, its efficacy varies among different fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

- Nitroreductase Activation : The nitro group undergoes reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes.

- Oxidative Stress Modulation : The compound may induce oxidative stress within microbial cells, affecting their viability.

- Enzyme Inhibition : In antifungal applications, it appears to inhibit enzymes involved in ergosterol biosynthesis, thereby compromising fungal cell membrane integrity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains. For instance:

- A study demonstrated that combining this compound with conventional antibiotics enhanced their efficacy against resistant strains of Klebsiella pneumoniae, suggesting a synergistic effect .

- Another research project focused on the structural modifications of thiophene derivatives to improve their antibacterial properties while reducing toxicity .

Eigenschaften

IUPAC Name |

2-methoxy-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJVACLGPCZGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618464 | |

| Record name | 2-Methoxy-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30549-16-7 | |

| Record name | 2-Methoxy-5-nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30549-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.